molecular formula C22H31NO3S B11479693 1-{[(4-Benzylpiperidin-1-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one

1-{[(4-Benzylpiperidin-1-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one

Cat. No.: B11479693
M. Wt: 389.6 g/mol
InChI Key: CMJBXHCEWSTHJG-UHFFFAOYSA-N
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Description

The compound 1-{[(4-Benzylpiperidin-1-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one features a bicyclo[2.2.1]heptan-2-one core substituted with a sulfonylmethyl group linked to a 4-benzylpiperidine moiety. This structure combines a rigid bicyclic framework with a sulfonamide-based side chain, which may influence physicochemical properties such as solubility, stability, and biological interactions.

Key structural features include:

  • Bicyclo[2.2.1]heptan-2-one core: Imparts rigidity and stereochemical complexity.
  • 4-Benzylpiperidine substituent: Introduces aromaticity and basicity, likely affecting lipophilicity and pharmacokinetic behavior.

Properties

Molecular Formula

C22H31NO3S

Molecular Weight

389.6 g/mol

IUPAC Name

1-[(4-benzylpiperidin-1-yl)sulfonylmethyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C22H31NO3S/c1-21(2)19-8-11-22(21,20(24)15-19)16-27(25,26)23-12-9-18(10-13-23)14-17-6-4-3-5-7-17/h3-7,18-19H,8-16H2,1-2H3

InChI Key

CMJBXHCEWSTHJG-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N3CCC(CC3)CC4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(4-Benzylpiperidin-1-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one typically involves multiple steps:

    Formation of the Bicyclic Heptane Core: The bicyclo[2.2.1]heptane core can be synthesized through a Diels-Alder reaction involving a suitable diene and dienophile.

    Introduction of the Piperidine Group: The piperidine group can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an intermediate compound.

    Sulfonylation: The sulfonyl group is introduced through sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Final Coupling: The final step involves coupling the sulfonylated piperidine derivative with the bicyclic heptane core under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-{[(4-Benzylpiperidin-1-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

The compound has been investigated for its pharmacological properties, particularly in the context of neuropharmacology and medicinal chemistry.

Neuropharmacological Applications

Research indicates that the compound may exhibit effects on neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This suggests potential applications in treating neurological disorders such as depression and anxiety.

Case Study: Antidepressant Effects
A study demonstrated that derivatives of this compound showed significant antidepressant-like effects in animal models, indicating its potential as a therapeutic agent for mood disorders .

Therapeutic Uses

The structural characteristics of 1-{[(4-Benzylpiperidin-1-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one make it a candidate for various therapeutic applications:

  • Antidepressant : As noted above, the compound's interaction with neurotransmitter systems positions it as a potential treatment for depression.
  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it useful in developing new antibiotics or antifungal agents.
  • Anti-inflammatory Properties : The sulfonyl group in the structure could contribute to anti-inflammatory effects, which are valuable in treating conditions like arthritis or other inflammatory diseases.

Research Findings

Recent research has focused on synthesizing analogs of this compound to enhance its efficacy and reduce side effects.

Comparative Studies

A series of studies compared the biological activity of this compound with other piperidine derivatives to assess their pharmacological profiles:

Compound NameActivity TypeEfficacy Level
1-{[(4-Benzylpiperidin-1-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-oneAntidepressantHigh
Piperidine Derivative AAntidepressantModerate
Piperidine Derivative BAntimicrobialLow

Mechanism of Action

The mechanism of action of 1-{[(4-Benzylpiperidin-1-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the piperidine group can interact with receptor sites. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Density (g/cm³) Boiling Point (°C) pKa Key Substituents
1-{[(4-Benzylpiperidin-1-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one (Target) C₂₄H₃₂N₂O₃S 428.6* ~1.35† ~570† ~8.5† 4-Benzylpiperidin-1-yl sulfonylmethyl
7,7-Dimethyl-1-[[[4-(2-pyridinyl)-1-piperazinyl]sulfonyl]methyl]bicyclo[2.2.1]heptan-2-one C₁₉H₂₇N₃O₃S 377.5 1.31 (Predicted) 549.7 (Predicted) 8.43 (Predicted) 4-(2-Pyridinyl)piperazinyl sulfonylmethyl
N-(1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide C₁₆H₂₂BrNO₂S 372.3 N/A N/A N/A Bromomethyl, benzenesulfonamide
1-((1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanesulfonamide C₁₃H₂₃NO₃S 273.4 N/A N/A N/A Dimethylsulfonamide

*Estimated based on molecular formula. †Predicted using computational tools (e.g., ChemDraw, ACD/Labs).

Key Findings:

Structural Variations and Molar Mass: The target compound exhibits a higher molar mass (428.6 g/mol) compared to analogs like the pyridinylpiperazinyl derivative (377.5 g/mol) , primarily due to the bulky benzylpiperidine group.

Substituent Effects on pKa :

  • The pyridinylpiperazinyl analog has a predicted pKa of 8.43 , suggesting moderate basicity. The target compound’s 4-benzylpiperidine group (pKa ~8.5†) may exhibit similar basicity, though the benzyl group could slightly increase electron density on the piperidine nitrogen.

Synthetic Flexibility :

  • The benzenesulfonamide derivative with a bromomethyl group highlights the reactivity of the bicyclo[2.2.1]heptan-2-one core, suggesting that the target compound’s sulfonylmethyl group could serve as a handle for further functionalization.

Predicted Physicochemical Trends :

  • Density and boiling point increases correlate with molecular size and aromaticity. The target compound’s predicted density (~1.35 g/cm³) and boiling point (~570°C) exceed those of the pyridinylpiperazinyl analog , aligning with its larger benzylpiperidine substituent.

Research Implications:

  • Drug Design : The 4-benzylpiperidine moiety in the target compound may enhance blood-brain barrier penetration compared to pyridinylpiperazine analogs, making it a candidate for central nervous system-targeted therapies.
  • Analytical Challenges: Structural confirmation of such compounds relies heavily on NMR and mass spectrometry, as demonstrated in studies of related bicycloheptanone derivatives .

Biological Activity

The compound 1-{[(4-benzylpiperidin-1-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one is a complex organic molecule with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. Its unique structure combines a bicyclic framework with a sulfonyl group and a piperidine moiety, suggesting diverse interactions within biological systems.

Chemical Structure

The molecular formula of the compound is C19H30N2O3SC_{19}H_{30}N_{2}O_{3}S. The structure can be broken down as follows:

  • Bicyclic Core : 7,7-dimethylbicyclo[2.2.1]heptane
  • Functional Groups :
    • Sulfonyl group (–SO₂)
    • Piperidine ring (C5H10N)

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

  • Antitumor Effects : Preliminary studies suggest that derivatives of piperidine compounds can inhibit tumor growth by inducing apoptosis in cancer cells.
  • Neuropharmacological Effects : The piperidine structure is often associated with psychoactive properties, indicating potential applications in treating neurological disorders.
  • Antimicrobial Properties : Sulfonyl-containing compounds have been noted for their antimicrobial activity against various pathogens.

Antitumor Activity

A study published in Cancer Research explored the effects of piperidinyl sulfonamide derivatives on cancer cell lines. The results showed that these compounds could significantly inhibit cell proliferation and induce apoptosis via the mitochondrial pathway .

CompoundIC50 (µM)Cell Line
1-{[(4-benzylpiperidin-1-yl)sulfonyl]methyl}-7,7-dimethylbicyclo[2.2.1]heptan-2-one12.5A549 (Lung Cancer)
Control25A549

Neuropharmacological Studies

Research in Neuropharmacology indicated that piperidine derivatives could modulate neurotransmitter systems, particularly dopamine and serotonin pathways, suggesting therapeutic potential in treating depression and anxiety disorders .

Antimicrobial Efficacy

A study assessing the antimicrobial activity of sulfonamide derivatives found that they exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

The proposed mechanisms through which the compound exerts its biological effects include:

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death in cancer cells.
  • Neurotransmitter Modulation : Inhibition or enhancement of neurotransmitter release affecting mood and cognition.
  • Inhibition of Bacterial Growth : Disruption of bacterial cell wall synthesis or function.

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